molecular formula C10H8N2O B2380341 N-(4-cyanophenyl)-2-Propenamide CAS No. 90842-07-2

N-(4-cyanophenyl)-2-Propenamide

Cat. No.: B2380341
CAS No.: 90842-07-2
M. Wt: 172.187
InChI Key: BVVAIXVPRJKYMO-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-propenamide is an acrylamide derivative featuring a 4-cyanophenyl substituent on the nitrogen atom of the propenamide backbone.

Properties

IUPAC Name

N-(4-cyanophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVAIXVPRJKYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-Propenamide typically involves the reaction of 4-cyanobenzaldehyde with acrylamide under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired propenamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality and efficient resource utilization .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-Propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives .

Scientific Research Applications

N-(4-cyanophenyl)-2-Propenamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-Propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-cyanophenyl)-2-propenamide with five structurally related acrylamide and propanamide derivatives, emphasizing substituent effects and inferred properties.

N-(4-Aminophenyl)propanamide (CAS 41402-58-8)

  • Structure: Propanamide with a 4-aminophenyl substituent.
  • Key Differences: The amino group (-NH₂) is electron-donating, enhancing solubility in polar solvents compared to the cyano group.
  • Implications: The amino group may increase hydrogen-bonding capacity, improving bioavailability but reducing metabolic stability due to susceptibility to oxidation .

2-Chloro-N-(4-cyanophenyl)propanamide (CAS 572881-44-8)

  • Structure: Propanamide with a 2-chloro substituent and 4-cyanophenyl group.
  • Implications: Increased lipophilicity compared to non-halogenated analogs, which may enhance membrane permeability but reduce aqueous solubility .

(E)-2-Cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

  • Structure: α,β-Unsaturated acrylamide with dual cyano and trifluoromethylphenyl groups.
  • Key Differences: The α-cyano group stabilizes the enamide system via conjugation, while the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance.
  • Implications : The extended conjugation may improve UV absorption properties, making it suitable for optoelectronic applications. The -CF₃ group likely improves pharmacokinetic stability .

N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide

  • Structure: Propanamide with 4-chlorobenzyl, cyano, and 4-methoxyphenylamino substituents.
  • Key Differences : The methoxy group (-OCH₃) is electron-donating, counterbalancing the electron-withdrawing effects of -Cl and -CN.
  • Implications : Enhanced solubility in organic solvents compared to purely electron-withdrawing analogs. The methoxy group may also modulate receptor binding selectivity .

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide

  • Structure: Propanamide with 4-cyanophenoxy, hydroxyl, methyl, and trifluoromethylphenyl groups.
  • Key Differences : The hydroxyl (-OH) and methyl (-CH₃) groups introduce hydrogen-bonding and steric effects, respectively.
  • Implications : Hydroxyl groups improve water solubility, while the trifluoromethyl group enhances resistance to enzymatic degradation .

Structural and Functional Comparison Table

Compound Name Substituents Molecular Weight Key Properties (Inferred) Potential Applications
This compound 4-Cyanophenyl ~160.17* Moderate lipophilicity, UV activity Polymer synthesis, drug intermediates
N-(4-Aminophenyl)propanamide 4-Aminophenyl 164.21 High solubility, H-bond donor Bioactive scaffolds
2-Chloro-N-(4-cyanophenyl)propanamide 2-Cl, 4-Cyanophenyl 208.64 High lipophilicity, halogen reactivity Antimicrobial agents
(E)-2-Cyano-3-(4-cyanophenyl)-N-[4-(CF₃)phenyl]prop-2-enamide α-CN, 4-Cyanophenyl, 4-CF₃ ~335.28* Conjugation stability, metabolic resistance Optoelectronics, kinase inhibitors
N-(4-Chlorobenzyl)-2-cyano-3-[(4-OCH₃)phenylamino]propanamide 4-Cl-benzyl, CN, 4-OCH₃ ~343.79* Balanced solubility, tunable reactivity Enzyme inhibitors

*Calculated based on molecular formulae.

Research Findings and Implications

  • Electronic Effects: Electron-withdrawing groups (e.g., -CN, -Cl) reduce electron density on the aromatic ring, decreasing solubility in water but enhancing stability in nonpolar environments .
  • Biological Activity: Compounds with trifluoromethyl or cyano groups exhibit improved target binding in kinase inhibition studies, likely due to strong dipole interactions .
  • Material Science : α,β-Unsaturated acrylamides (e.g., ) show promise in photovoltaic materials due to extended π-conjugation .

Biological Activity

N-(4-cyanophenyl)-2-propenamide, also known as a propenamide derivative, has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C10H8N2OC_{10}H_{8}N_{2}O and includes a cyano group and a propenamide moiety, which contribute to its distinct reactivity and biological properties. The structural representation is as follows:

  • SMILES : C=CC(=O)NC1=CC=C(C=C1)C#N
  • InChI : InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h2-6H,1H2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity. This inhibition can affect critical biochemical pathways, making it a candidate for drug development in areas such as cancer and inflammation treatment.
  • Receptor Modulation : It may act as an agonist or antagonist at receptor sites, thereby modulating signaling pathways involved in various physiological processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anti-Cancer Activity : Studies have indicated that this compound could be effective in the development of anti-cancer agents due to its ability to inhibit tumor growth by targeting specific cellular pathways.
  • Anti-Inflammatory Properties : The compound has been investigated for its potential in reducing inflammation, which is crucial in various chronic diseases.
  • Antioxidant Effects : Preliminary studies suggest that it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-CancerInhibits tumor growth through enzyme inhibition,
Anti-InflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals; potential neuroprotective effects

Pharmacokinetic Studies

Recent pharmacokinetic studies have demonstrated that compounds similar to this compound exhibit favorable absorption characteristics and metabolic stability. These studies often utilize molecular docking techniques to predict interactions with target proteins, providing insights into their therapeutic potential .

Molecular Docking Insights

Molecular docking studies have shown that this compound can effectively bind to specific targets such as TNF-α converting enzyme (TACE), which is implicated in inflammatory processes. This binding affinity suggests potential applications in treating inflammatory diseases .

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